6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Description
BenchChem offers high-quality 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZXGXWRRVBSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248144 | |
| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-38-9 | |
| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine is a heterocyclic compound featuring a chloropyridine scaffold linked to a pyridinylmethyl group via a secondary amine. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry and agrochemical research. The 2-aminopyridine core is a well-established pharmacophore, and the 6-chloro substituent offers a site for further chemical modification, making this compound and its analogues attractive targets for synthesis.[1][2] This guide provides a detailed exploration of the chemical structure, physicochemical properties, a robust synthesis protocol, and a discussion of the potential biological significance of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine.
Chemical Structure and Properties
The chemical structure of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine consists of a pyridine ring chlorinated at the 6-position and substituted with a (3-pyridinylmethyl)amino group at the 2-position.
IUPAC Name: 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClN₃ | Calculated |
| Molecular Weight | 219.67 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[3] |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO | Inferred from similar compounds[4] |
| Melting Point | Not determined | N/A |
| Boiling Point | Not determined | N/A |
| pKa | Not determined | N/A |
Synthesis of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine
The synthesis of the target compound can be efficiently achieved through a reductive amination reaction between 2-amino-6-chloropyridine and 3-pyridinecarboxaldehyde. This method is widely used for the formation of C-N bonds and is known for its generally high yields and mild reaction conditions.[4][5]
Synthesis Workflow Diagram
Caption: Synthesis of 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine via reductive amination.
Experimental Protocol
Materials:
-
2-Amino-6-chloropyridine [CAS: 45644-21-1][4]
-
3-Pyridinecarboxaldehyde [CAS: 500-22-1]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) [CAS: 56553-60-7]
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: To the stirred solution, add 3-pyridinecarboxaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this solution to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Applications
While there is no direct biological data for 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine, the structural components suggest potential for biological activity.
-
2-Aminopyridine Derivatives: This class of compounds is known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and potential applications in targeting neurological disorders.[1][2][6]
-
Chloropyridine Moieties: The presence of a chlorine atom on the pyridine ring can influence the molecule's pharmacokinetic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions.[7]
-
Pyridinylmethylamines: N-substituted pyridinylmethylamines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[][9] For instance, the related compound N-((6-chloropyridin-3-yl)methyl)-N'-ethyl-N'-methyl-2-nitroethene-1,1-diamine (Nitenpyram) is a neonicotinoid insecticide.[] Another related structure, 1-(6-chloro-3-pyridinyl)-N-methylmethanamine, is a metabolite of the insecticide acetamiprid.[5]
Given these precedents, 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine could be investigated for its potential as an intermediate in the synthesis of novel bioactive compounds.
Signaling Pathway and Mechanism of Action (Hypothetical)
Based on the structural similarity of pyridinylmethylamine derivatives to neonicotinoids, a hypothetical mechanism of action for compounds derived from 6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine could involve interaction with nicotinic acetylcholine receptors (nAChRs) in insects, leading to disruption of neurotransmission. Further derivatization could also lead to compounds with different biological targets.
Caption: Hypothetical mechanism of action for a bioactive derivative.
Conclusion
6-chloro-N-(3-pyridinylmethyl)-2-pyridinamine represents a synthetically accessible molecule with potential for further exploration in drug discovery and agrochemical development. This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for its synthesis via reductive amination. The insights into the potential biological activities of this compound, based on its constituent chemical moieties, should serve as a valuable resource for researchers in the field.
References
-
Vamos, M., & Cosford, N. D. (2014). A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. The Journal of organic chemistry, 79(13), 6393–6398. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Abdel-Aziz, A. M., & El-Subbagh, H. I. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molecules, 25(22), 5364. [Link]
-
Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2007). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. Organic & Biomolecular Chemistry, 5(1), 107-110. [Link]
-
Katritzky, A. R., & El-Gendy, B. E. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2010(1), 178-185. [Link]
-
Fier, P. S., & Maloney, K. M. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Chemical Science, 9(12), 3243–3248. [Link]
-
Global Substance Registration System. 6-CHLORO-2-PYRIDINAMINE. [Link]
-
PubChem. 3-Pyridinylmethyl (3S,5S,6S,9S)-5-hydroxy-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-13-(2-pyridinyl)-12-oxa-2,7,10-triazatridecanoate. [Link]
-
PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. [Link]
-
PubChem. 2-Amino-6-chloropyridine. [Link]
-
PubChemLite. 3-pyridinylmethyl (1s,2r)-3-[({2-[acetyl(methyl)amino]-1,3-benzothiazol-6-yl}sulfonyl)(isobutyl)amino]-1-benzyl-2-hydroxypropylcarbamate. [Link]
-
GalChimia. Easy Access to 2-Aminopyridines. [Link]
-
PubChem. 3-Pyridinemethanol. [Link]
-
Wikipedia. 3-Methylpyridine. [Link]
-
Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573–1579. [Link]
-
El-Sayed, M. A., & El-Sakka, I. A. (2010). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc, 2011(7), 24-36. [Link]
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- 1. 2-Amino-6-chloropyridine | CAS 45644-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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The Pyridin-3-ylmethyl Amino Pyridine Scaffold: Synthetic Strategies and Medicinal Utility
[1]
Executive Summary
The pyridin-3-ylmethyl amino pyridine motif represents a privileged substructure in modern medicinal chemistry, serving as a critical linker in kinase inhibitors, GPCR ligands, and metal-chelating agents. Structurally, it consists of two pyridine rings connected by a methylene-amino spacer (
This guide details the structural rationale, validated synthetic protocols, and optimization strategies for this building block, prioritizing reproducibility and industrial scalability.
Part 1: Structural Significance & Pharmacophore Properties[1][2]
Electronic Descriptors and Basicity
The scaffold features three distinct nitrogen centers, each with unique electronic environments. Understanding their
| Nitrogen Position | Electronic Character | Approx.[1][2] | Medicinal Role |
| Pyridine A (3-linked) | Inductively deactivated by the methylene group but retains basicity similar to unsubstituted pyridine.[1] | ~4.8 – 5.2 | H-bond acceptor; Solubilizing group.[1] |
| Linker Amine (-NH-) | "Anilinic" character if attached to Pyridine B at C2/C4.[1] Lone pair delocalization reduces basicity compared to alkyl amines.[1] | ~3.0 – 6.0 (Highly variable) | Critical H-bond donor (HBD) for hinge binding in kinases.[1] |
| Pyridine B (N-linked) | Strongly influenced by the amino substituent (electron-donating).[1] | ~6.8 – 7.2 (if 2-amino) | Primary interaction point; often mimics the adenine ring in ATP.[1] |
Conformational Flexibility
Unlike biphenyl or bi-aryl ether systems, the methylene-amino linker (
Part 2: Synthetic Methodologies
The construction of the pyridin-3-ylmethyl amino pyridine core generally proceeds via two primary retrosynthetic disconnections: Reductive Amination (Route A) and Nucleophilic Aromatic Substitution (
Decision Matrix: Route Selection
The choice of method depends heavily on the electronics of the "Pyridine B" (the amine acceptor).[1]
Figure 1: Synthetic decision tree for selecting the optimal coupling strategy.
Validated Protocol: Reductive Amination (Route A)
This is the industry-standard method for connecting 3-pyridinecarboxaldehyde with 2-aminopyridines .[1] It is preferred over
Mechanism:
-
Formation of the imine (Schiff base) equilibrium.[1]
-
Protonation of the imine (activated species).[1]
-
Selective hydride transfer.[1]
Reagents:
-
Aldehyde: Nicotinaldehyde (3-pyridinecarboxaldehyde).[1]
-
Amine: Substituted 2-aminopyridine.[1]
-
Reductant: Sodium triacetoxyborohydride (STAB,
). Note: STAB is preferred over due to lower toxicity and better selectivity for imines over aldehydes in acidic media.[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Glacial Acetic Acid (AcOH).[1]
Step-by-Step Protocol:
-
Imine Formation: In an oven-dried round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and the aminopyridine (1.0 – 1.1 equiv) in anhydrous DCE (0.2 M concentration).
-
Activation: Add Glacial Acetic Acid (2.0 – 4.0 equiv).
-
Reaction Period 1: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS.[1] You may not see the imine peak if it is unstable, but you should see the disappearance of the amine.[1]
-
Reduction: Add
(1.5 – 2.0 equiv) in one portion. -
Reaction Period 2: Stir at RT for 4–16 hours.
-
Checkpoint: If the reaction stalls (aldehyde remaining), add another 0.5 equiv of reductant.
-
-
Workup: Quench with saturated aqueous
(pH ~8). Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (DCM/MeOH gradient). The product is polar; a gradient up to 10% MeOH is often required.[1]
Alternative: Nucleophilic Substitution ( )
Used when the building blocks are pyridin-3-ylmethylamine (primary amine) and a halopyridine .[1]
-
Conditions:
or DIPEA in DMSO/DMF at 80–120°C. -
Limitation: Requires the halopyridine to be electron-deficient (e.g., 2-chloro-3-nitropyridine).[1] For unactivated halopyridines, Buchwald-Hartwig coupling (Pd-catalyzed) is required.
Part 3: Medicinal Chemistry Applications[1][2][3][5][6][7][8]
Kinase Inhibition (Hinge Binding)
The pyridin-3-ylmethyl amino moiety is a classic "hinge binder" isostere.[1]
-
Mechanism: The pyridine nitrogen (Py-B) acts as an H-bond acceptor for the backbone NH of the kinase hinge region.[1] The linker amino group (-NH-) acts as an H-bond donor to the backbone carbonyl.[1]
-
Example: This motif is structurally analogous to the binding mode of Imatinib (though Imatinib uses a pyrimidine-amino-phenyl motif). The 3-pyridyl group often extends into the solvent front or the hydrophobic back-pocket, depending on substitution.[1]
Physicochemical Optimization (Solubility)
One of the primary reasons for selecting this scaffold is solubility .[1]
-
LogD Modulation: The pyridine ring (Py-A) has a
~5.[1]2. At physiological pH (7.4), it is largely uncharged, maintaining membrane permeability. However, in the acidic environment of the stomach (pH 1–2), it becomes protonated, significantly aiding dissolution. -
Metabolic Stability: The benzylic position (
) is a metabolic soft spot (CYP450 oxidation).[1]-
Mitigation Strategy: Introduction of a methyl group on the linker (branching) or fluorine substitution on the pyridine ring can block metabolic oxidation.[1]
-
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) zones for this scaffold.
Figure 2: Pharmacophore mapping and SAR optimization zones.
References
-
Wilhelmsen, C. A., et al. (2018). "Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids." The Journal of Organic Chemistry. [Link][1]
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link][1]
-
Altaf, A. A., et al. (2015).[2] "A Review on the Medicinal Importance of Pyridine Derivatives." Journal of Drug Design and Medicinal Chemistry. [Link][1][2]
-
Lator, A., et al. (2019).[4] "Iridium-Catalyzed Reductive Amination." The Journal of Organic Chemistry. [Link][1]
-
PubChem. "3-Methylpyridine Compound Summary."[1] National Library of Medicine. [Link]
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine molecular weight and formula
An In-depth Technical Guide to 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. While not extensively cataloged in commercial databases, its molecular structure, combining a chlorinated 2-aminopyridine scaffold with a pyridinylmethyl moiety, positions it as a compound of high interest for drug discovery. This document details the molecule's fundamental properties, outlines robust and plausible synthetic pathways, provides a detailed experimental protocol for its preparation via palladium-catalyzed Buchwald-Hartwig amination, and discusses its rationale and potential applications within the field of pharmaceutical research. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore the utility of this and related molecular architectures.
Molecular Identity and Physicochemical Properties
The structural identity of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is defined by a pyridin-2-amine core, substituted with a chlorine atom at the 6-position and a pyridin-3-ylmethyl group on the exocyclic nitrogen. This unique combination of two pyridine rings linked by a methylene amine bridge dictates its chemical and physical properties.
Molecular Formula and Weight
The fundamental quantitative data for the molecule are summarized in the table below. These values are calculated based on its chemical structure (C₁₁H₁₀ClN₃) and are critical for experimental design, including stoichiometry calculations and analytical characterization.
| Property | Value |
| Chemical Name | 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine |
| Molecular Formula | C₁₁H₁₀ClN₃ |
| Molecular Weight | 219.68 g/mol |
| Exact Mass | 219.0563 g/mol |
| Elemental Composition | C: 60.14%, H: 4.59%, Cl: 16.14%, N: 19.13% |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Structural Representation
Caption: 2D structure of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine.
Analytical Characterization
Confirmation of the successful synthesis and purity of the target compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons on both pyridine rings, a characteristic peak for the methylene bridge protons, and a signal for the N-H proton. ¹³C NMR would confirm the presence of 11 unique carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula. The mass spectrum would show a molecular ion peak [M+H]⁺ at approximately 220.0641, with a characteristic M+2 isotopic peak for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=N/C=C aromatic ring stretching (around 1400-1600 cm⁻¹).
Synthesis Methodologies
The synthesis of N-substituted 2-aminopyridines is a well-established area of organic chemistry.[1][2] The primary challenge lies in the formation of the C-N bond between the 2-position of the pyridine ring and the incoming amine. Several robust methods are applicable for the synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine.
Caption: Plausible synthetic routes to the target compound.
Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the direct displacement of a halide from an electron-deficient pyridine ring. The reaction would proceed by treating 2,6-dichloropyridine with one equivalent of pyridin-3-ylmethanamine. The key to success in this method is controlling the regioselectivity and preventing double substitution. The electron-withdrawing nature of the second chlorine atom and the ring nitrogen activates the C2 position for nucleophilic attack. This method often requires elevated temperatures.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and powerful method for forming C-N bonds.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine.[5][6] For this synthesis, 2-amino-6-chloropyridine would be coupled with pyridin-3-ylmethanamine. This method is known for its excellent functional group tolerance and generally proceeds under milder conditions than traditional SNAr reactions, although it requires a specific catalyst system (a palladium precursor and a phosphine ligand).[7]
Reductive Amination
An alternative strategy is reductive amination. This would involve the condensation of 2-amino-6-chloropyridine with pyridine-3-carbaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). A patented process for a similar structure utilizes catalytic hydrogenation.[8]
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is selected here as the recommended protocol due to its high efficiency and reliability for coupling with 2-halopyridines.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle.
Workflow Diagram
Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Step-by-Step Methodology
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Pyridin-3-ylmethanamine (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon gas supply
-
Standard reflux glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by pyridin-3-ylmethanamine (1.1 eq) and finally Pd₂(dba)₃ (0.02 eq).
-
Degassing: The resulting suspension should be further degassed by bubbling argon through the mixture for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine.
Rationale in Drug Discovery
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and natural products.[9][10] Its ability to act as a hydrogen bond acceptor and its polar nature can improve the solubility and pharmacokinetic properties of drug candidates.
-
2-Aminopyridine Moiety: This structural motif is a key pharmacophore in a wide range of biologically active molecules, including kinase inhibitors, due to its ability to form critical hydrogen bond interactions with protein targets.[1][2]
-
Pyridinylmethyl Amine Moiety: This substructure is also prevalent in pharmacologically active compounds, including agonists for serotonin receptors, demonstrating its utility in targeting central nervous system (CNS) proteins.[11]
The combination of these two pharmacophores in a single molecule makes 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine a compelling candidate for screening in various therapeutic areas, particularly oncology and neuroscience. The chlorine atom provides a handle for further synthetic modification and can enhance binding affinity through halogen bonding or by modulating the electronics of the pyridine ring.
Potential Applications and Future Research
Given its structure, 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a prime candidate for investigation in several areas:
-
Protein Kinase Inhibition: Many kinase inhibitors utilize a substituted aminopyridine core to bind to the hinge region of the kinase active site. This compound should be screened against a broad panel of kinases to identify potential anticancer or anti-inflammatory activity.
-
CNS Receptor Modulation: The structural similarity to known serotonin receptor ligands suggests its potential as a modulator of CNS targets.[11]
-
Coordination Chemistry: The multiple nitrogen atoms make this molecule an interesting ligand for forming metal complexes, which could have applications in catalysis or as imaging agents.[12]
Future research should focus on the initial synthesis and characterization, followed by systematic screening in biological assays. Structure-activity relationship (SAR) studies could then be initiated by modifying the substitution on either pyridine ring to optimize potency and selectivity for any identified biological targets.
Safety Information
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel research chemical. Chlorinated aromatic amines should be treated as potentially toxic and irritant.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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The Aminopyridine Core: A Privileged Scaffold for Navigating Chemical Space in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyridine motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful therapeutics. This guide provides a comprehensive technical overview of the design, synthesis, and application of small molecule libraries centered around this versatile heterocyclic core. We will delve into the strategic considerations underpinning library design, including scaffold hopping and diversification strategies, and provide detailed, field-proven protocols for both solution-phase parallel synthesis and multicomponent reactions. Furthermore, this guide will explore the critical role of aminopyridines in modulating key signaling pathways implicated in oncology and inflammatory diseases, with a focus on JAK-STAT and EML4-ALK pathways. Through a synthesis of established methodologies and contemporary insights, this document aims to equip researchers with the practical knowledge to effectively leverage aminopyridine libraries in their drug discovery endeavors.
The Strategic Imperative of the Aminopyridine Scaffold in Medicinal Chemistry
The pyridine ring, substituted with an amino group, represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent promiscuity, when strategically harnessed, allows for the rapid generation of diverse chemical matter with a higher probability of yielding bioactive "hits". Aminopyridine derivatives are found in a wide array of FDA-approved drugs, underscoring their therapeutic significance.[1][2] Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal pharmacophores for targeting enzyme active sites, particularly kinase ATP-binding pockets.[3]
The strategic value of aminopyridine libraries lies in their capacity to explore vast regions of chemical space efficiently. Through combinatorial and parallel synthesis approaches, researchers can systematically modify the core scaffold with a diverse set of building blocks, enabling the fine-tuning of physicochemical properties and the optimization of target engagement.[4][5] This guide will provide the technical foundation for the rational design and execution of such library synthesis campaigns.
Designing High-Impact Aminopyridine Libraries: From Scaffold Selection to Diversification
The design of a successful small molecule library is a multi-faceted process that balances chemical diversity with synthetic feasibility. For aminopyridine libraries, two key strategies are paramount: scaffold hopping and strategic diversification.
Scaffold Hopping: Navigating Beyond the Familiar
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a structurally distinct moiety while retaining similar biological activity.[6][7] This approach can lead to compounds with improved pharmacological properties, novel intellectual property, and escape from known metabolic liabilities.[8] For instance, a known kinase inhibitor with a quinoline core could be "hopped" to an aminopyridine scaffold to enhance solubility or reduce off-target effects.[8] The replacement of a phenyl ring with a pyridyl or pyrimidyl substituent is a common tactic to increase metabolic stability by making the ring system more electron-deficient and less prone to oxidative metabolism.[8]
Strategic Diversification: Maximizing Chemical Information
Once a core aminopyridine scaffold is selected, the next critical step is to introduce diversity at specific vectors. This is typically achieved by reacting the aminopyridine core with a library of diverse building blocks, such as carboxylic acids, sulfonyl chlorides, or aldehydes. The choice of building blocks should be guided by a desire to explore a wide range of physicochemical properties, including size, shape, lipophilicity, and hydrogen bonding potential.
A well-designed library will systematically probe the structure-activity relationship (SAR) around the aminopyridine core. For example, a library might explore the effect of substituting the pyridine ring at different positions or varying the nature of the substituent on the amino group. The insights gained from screening such a library are invaluable for guiding subsequent lead optimization efforts.
Synthesis of Aminopyridine Libraries: Proven Methodologies
The synthetic accessibility of the aminopyridine core is a key advantage for library construction. Several robust and versatile methods exist for the preparation of substituted aminopyridines, which can be readily adapted for parallel or combinatorial synthesis formats.
Solution-Phase Parallel Synthesis of a 2-Aminopyridine Library
Solution-phase parallel synthesis offers a rapid and efficient means of generating a focused library of discrete compounds.[9] The following protocol provides a general workflow for the synthesis of a 2-aminopyridine library via a multicomponent reaction, a powerful tool in modern medicinal chemistry for its convergence and atom economy.[7][10]
Experimental Protocol: Parallel Synthesis of a 2-Amino-3-cyanopyridine Library
This protocol is adapted from a multicomponent, one-pot reaction for the synthesis of 2-amino-3-cyanopyridine derivatives.[7][11]
Materials:
-
Array of reaction vials (e.g., 96-well plate with appropriate sealing)
-
Robotic liquid handler (optional, for high-throughput applications)
-
Magnetic stir plate with multi-well stirring capability
-
Library of diverse enaminones (Building Block A)
-
Malononitrile (Building Block B)
-
Library of diverse primary amines (Building Block C)
-
Solvent (e.g., ethanol, or solvent-free conditions can be explored)
Procedure:
-
Reaction Setup: To each reaction vial, add the corresponding enaminone (1 mmol, 1 equivalent) from Building Block A library.
-
Addition of Reagents: To each vial, add malononitrile (1 mmol, 1 equivalent) and the corresponding primary amine (1 mmol, 1 equivalent) from the Building Block C library.
-
Solvent Addition (if applicable): If not performing the reaction under solvent-free conditions, add the chosen solvent (e.g., 2 mL of ethanol) to each vial.
-
Reaction: Seal the reaction vials and stir the mixtures at a predetermined temperature (e.g., 80°C) for a set time (e.g., 3-6 hours). The optimal temperature and time should be determined for the specific set of reactants.[7]
-
Work-up and Purification:
-
Cool the reaction mixtures to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by an appropriate method, such as parallel flash chromatography or preparative HPLC.
-
-
Characterization: Confirm the identity and purity of each library member using analytical techniques such as LC-MS and ¹H NMR.
Self-Validating System: The success of this protocol is validated by the consistent formation of the desired 2-aminopyridine products across the library, as confirmed by analytical data. The purity of the final compounds serves as a direct measure of the reaction's efficiency and selectivity.
Transition Metal-Catalyzed Amination: The Buchwald-Hartwig Reaction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] It is a highly versatile method for the synthesis of aminopyridines from halopyridines and a wide range of amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
Schlenk tube or other reaction vessel suitable for inert atmosphere reactions
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Halopyridine starting material
-
Amine starting material
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1 equivalent), the amine (1.2 equivalents), the base (1.4 equivalents), the palladium catalyst (e.g., 1-5 mol %), and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to palladium).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. The base is necessary to deprotonate the amine, making it a more potent nucleophile. Anhydrous and oxygen-free conditions are crucial to prevent the deactivation of the palladium catalyst.
Aminopyridine Libraries in Action: Targeting Key Signaling Pathways
The true power of aminopyridine libraries is realized when they are screened against biological targets to identify novel modulators of disease-relevant pathways. Kinases are a particularly important class of targets for aminopyridine-based inhibitors.
The JAK-STAT Pathway: A Target for Inflammatory Diseases and Myeloproliferative Neoplasms
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, cell proliferation, and survival.[8][13][14][15][16] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis and myelofibrosis.
Ruxolitinib , an aminopyridine-containing drug, is a potent inhibitor of JAK1 and JAK2.[13][15] By blocking the activity of these kinases, ruxolitinib prevents the phosphorylation and activation of STAT proteins, thereby downregulating the expression of pro-inflammatory cytokines and inhibiting the proliferation of hematopoietic cells.[13]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
The EML4-ALK Fusion Protein: A Driver of Non-Small Cell Lung Cancer
In a subset of non-small cell lung cancer (NSCLC), a chromosomal rearrangement creates a fusion gene between echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK).[1][17][18] This EML4-ALK fusion protein results in constitutive activation of the ALK kinase domain, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[13][14]
Crizotinib , another aminopyridine-containing drug, is a potent inhibitor of the ALK tyrosine kinase.[17][18][19] By binding to the ATP-binding pocket of the ALK kinase domain, crizotinib blocks its catalytic activity, thereby inhibiting the downstream signaling cascades that drive tumor growth.[18][19]
Caption: Crizotinib inhibits the EML4-ALK signaling pathway.
Data-Driven Insights: Structure-Activity Relationships of Aminopyridine Derivatives
The screening of aminopyridine libraries generates a wealth of data that can be used to establish structure-activity relationships (SAR). By systematically analyzing how changes in chemical structure affect biological activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds.
The following table presents a selection of aminopyridine derivatives and their corresponding inhibitory concentrations (IC₅₀) against various kinase targets, illustrating the impact of structural modifications on potency.
| Compound ID | Core Scaffold | R1 | R2 | Target Kinase | IC₅₀ (nM) | Reference |
| K02288 | 2-Aminopyridine | 3-phenol | 5-phenyl | ALK2 | 34 | [19] |
| Compound 13 | 2-Aminopyridine | 3-(4-methylphenol) | 5-phenyl | ALK2 | <30 | [19] |
| Compound 15 | 2-Aminopyridine | 3-(4-phenylpiperazine) | 5-phenyl | ALK2 | 1.1 | [19] |
| Compound 45 | Aminopyridine N-oxide | Varies | Varies | p38α MAP kinase | ED₅₀ = 1 mg/kg (in vivo) | [1] |
| Compound 7v | 3-Aminopyrid-2-one | Varies | 5-(substituted heteroaromatic) | Itk | Kᵢ = 7 | [20] |
Analysis of SAR:
-
Substitution at the 3-position of the 2-aminopyridine core: As seen with the ALK2 inhibitors, modifying the substituent at the 3-position can dramatically impact potency. The introduction of a 4-phenylpiperazine group in Compound 15 resulted in a significant increase in activity compared to the parent compound K02288.[19]
-
The role of the N-oxide: In the case of the p38α MAP kinase inhibitors, the N-oxide functionality was found to be essential for activity and a key determinant of selectivity.[1]
-
Heteroaromatic substitutions: For the Itk inhibitors, the introduction of a substituted heteroaromatic ring at the 5-position of the pyridone core was crucial for achieving optimal selectivity over related kinases.[20]
Conclusion and Future Perspectives
Aminopyridine-based small molecule libraries represent a powerful tool in the modern drug discovery arsenal. Their synthetic tractability, coupled with the inherent biological relevance of the aminopyridine scaffold, makes them an attractive starting point for hit-finding and lead optimization campaigns. The methodologies and strategies outlined in this guide provide a robust framework for the design and synthesis of high-quality aminopyridine libraries.
Future advancements in this field will likely focus on the integration of computational methods for library design and virtual screening, further enhancing the efficiency of the discovery process. Moreover, the exploration of novel multicomponent reactions and the development of more sophisticated parallel synthesis techniques will continue to expand the accessible chemical space around the aminopyridine core. As our understanding of complex biological pathways deepens, aminopyridine libraries will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapeutics.
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Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]
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Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to N-(6-chloropyridin-2-yl)pyridin-3-methanamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-(6-chloropyridin-2-yl)pyridin-3-methanamine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this paper establishes a framework for its synthesis, characterization, and potential utility by drawing upon established principles of heterocyclic chemistry and analyzing data from structurally related analogs. We will delve into the nuanced reactivity of the chloropyridine and pyridinemethanamine moieties, propose logical synthetic routes, and discuss the potential pharmacological significance of this structural motif. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the vast chemical space of pyridine derivatives.
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, contribute to its ability to engage in a wide range of biological interactions.[3] Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3] The fusion of a pyridine nucleus is a cornerstone strategy in the quest for novel therapeutic agents.[2]
The subject of this guide, N-(6-chloropyridin-2-yl)pyridin-3-methanamine, combines two key pharmacophoric fragments: a chloropyridine unit and a pyridinemethanamine unit. The chloro-substituent can significantly influence the electronic properties of the pyridine ring and provide a handle for further chemical modification, while the pyridinemethanamine moiety offers a flexible linker and additional sites for hydrogen bonding and other interactions. While direct experimental data for this specific compound is scarce, this guide will provide a robust theoretical and practical framework for its investigation.
Nomenclature and Structural Elucidation
To avoid ambiguity, it is crucial to correctly identify the target molecule and its related isomers. The compound of interest is N-(6-chloropyridin-2-yl)pyridin-3-methanamine . It is important to distinguish this from the more commonly referenced insecticide metabolite, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (CAS 120739-62-0), which has a different substitution pattern on the chloropyridine ring and a methyl group on the amine.[4]
Synonyms and Identifiers
-
(Pyridin-3-ylmethyl)(6-chloropyridin-2-yl)amine
-
3-(((6-Chloropyridin-2-yl)amino)methyl)pyridine
A definitive list of identifiers such as a CAS number is not currently established in major chemical databases for this exact structure.
Structural Isomers
The positioning of the chloro-substituent and the methanamine bridge on the pyridine rings can lead to a variety of structural isomers, each with potentially distinct chemical and biological properties. For example, the isomeric building blocks 6-chloropyridin-3-amine and 2-amino-5-chloropyridine exhibit different reactivities in key synthetic reactions.[5] Understanding these differences is critical for designing synthetic routes and for structure-activity relationship (SAR) studies.
Proposed Synthesis and Reaction Mechanisms
The synthesis of N-(6-chloropyridin-2-yl)pyridin-3-methanamine can be approached through several established synthetic methodologies for forming carbon-nitrogen bonds. The choice of strategy will depend on the availability of starting materials, desired scale, and reaction efficiency.
Reductive Amination: A Primary Synthetic Route
A robust and widely applicable method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.
Proposed Protocol:
-
Imine Formation: 6-Chloropyridin-2-amine is reacted with pyridine-3-carbaldehyde in a suitable solvent (e.g., methanol, dichloroethane). The reaction is typically catalyzed by a mild acid.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the intermediate imine.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The subsequent reduction of the C=N double bond by the hydride reagent yields the final secondary amine product. The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is less reactive towards carbonyl groups, allowing for a one-pot reaction.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
For more complex substrates or when reductive amination proves inefficient, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination offer a powerful alternative.
Proposed Protocol:
-
Reactants: 2,6-Dichloropyridine and pyridin-3-ylmethanamine are used as the coupling partners.
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos) are employed.
-
Base and Solvent: A strong base, such as sodium tert-butoxide (NaOtBu), and an anhydrous aprotic solvent (e.g., toluene) are required.
-
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
-
Work-up and Purification: Standard aqueous work-up and chromatographic purification are performed to isolate the product.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.
Physicochemical Properties and Characterization
While experimental data for N-(6-chloropyridin-2-yl)pyridin-3-methanamine is not available, we can predict some of its key physicochemical properties based on its structure and comparison with related compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₁H₁₀ClN₃ | Structural analysis |
| Molecular Weight | 219.67 g/mol | Calculation from molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF) | Presence of polar functional groups and aromatic rings |
| pKa | Expected to have at least two pKa values corresponding to the two pyridine nitrogens and the secondary amine | Based on the basicity of pyridine and aliphatic amines |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, with characteristic shifts expected for the aromatic protons and carbons of the two pyridine rings, as well as the methylene bridge and the N-H proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl stretching would be expected.
Potential Applications in Drug Discovery
The structural features of N-(6-chloropyridin-2-yl)pyridin-3-methanamine suggest its potential as a scaffold in various areas of drug discovery.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The overall shape and substituent pattern of N-(6-chloropyridin-2-yl)pyridin-3-methanamine could allow it to fit into the ATP-binding pocket of various kinases. For example, pyridine-based derivatives have been investigated as inhibitors of FMS-like tyrosine receptor kinase 3 (FLT3), a target in acute myeloid leukemia.[6]
Antimicrobial Agents
Pyridine derivatives have a long history as antimicrobial agents.[3] The combination of a chloropyridine, a known toxophore in some contexts, with a second pyridine ring could lead to compounds with activity against a range of bacterial or fungal pathogens. The synthesis of Schiff base ligands from aminopyridines and their metal complexes has been explored for antimicrobial applications.[7]
Central Nervous System (CNS) Agents
The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs. The structural similarity to nicotine and other nicotinic acetylcholine receptor (nAChR) agonists suggests that derivatives of this scaffold could be explored for their activity on these and other CNS targets.
Conclusion and Future Directions
While N-(6-chloropyridin-2-yl)pyridin-3-methanamine is not a widely studied compound, this technical guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic routes, particularly reductive amination and Buchwald-Hartwig amination, offer viable pathways for its preparation.
Future research should focus on the successful synthesis and full analytical characterization of this molecule. Subsequent screening in a variety of biological assays, guided by the potential applications outlined in this guide, will be crucial in determining its pharmacological profile. The exploration of this and related pyridine-based scaffolds will undoubtedly contribute to the ever-expanding landscape of medicinal chemistry and the discovery of novel therapeutic agents.
References
-
PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. [Link]
- Deshmukh, M., & Shripanavar, C. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.
- Process for producing 3-(aminomethyl)-6-chloropyridines.
- Mariwamy, V. H., et al. (2022). 6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar.
- A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem.
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]
-
acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl] - Substance Information - ECHA. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]
-
Pyridines. Wikipedia. [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]
-
6 Chloro N methyl 3 pyridinemethanamine. mzCloud. [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Reductive Amination of Pyridine-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminomethylpyridines
The aminomethylpyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, basicity, and ability to form key hydrogen bonds with biological targets. Reductive amination of pyridine-carboxaldehydes stands as one of the most direct and versatile methods for the synthesis of these crucial building blocks. This powerful C-N bond-forming reaction allows for the convergent assembly of primary, secondary, and tertiary amines from readily available starting materials.[1]
This guide provides a detailed exploration of the reductive amination procedures for 2-, 3-, and 4-pyridine-carboxaldehydes. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of common reducing agents, and presents detailed, field-proven protocols for researchers. The causality behind experimental choices, potential side reactions, and troubleshooting strategies are also discussed to ensure reliable and reproducible outcomes.
Mechanistic Overview: A Two-Step Transformation in One Pot
The reductive amination of a pyridine-carboxaldehyde with a primary or secondary amine is a cascade process that occurs in a single reaction vessel.[2] The reaction proceeds through two key stages:
-
Imine or Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the pyridine-carboxaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[3] This step is typically reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.[4]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[3] The choice of reducing agent is critical, as it must be mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the imine/iminium intermediate.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Maximizing Yield in Mono-substitution of 2,6-Dichloropyridine
Welcome to the technical support center for optimizing mono-substitution reactions involving 2,6-dichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively functionalizing this versatile, yet challenging, heterocyclic scaffold. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, offering robust troubleshooting strategies to enhance your reaction yields and achieve your synthetic goals.
Introduction: The Challenge of 2,6-Dichloropyridine
2,6-Dichloropyridine is a cost-effective and valuable building block in the synthesis of a wide range of biologically active compounds.[1] However, its reactivity profile presents a unique set of challenges. Compared to its bromo- and iodo-analogs, the chlorine atoms in 2,6-dichloropyridine are less reactive, often necessitating more forcing conditions or sophisticated catalytic systems to achieve high yields.[1][2] The primary challenge lies in achieving selective mono-substitution while preventing the formation of the di-substituted product. This guide provides in-depth troubleshooting for common issues encountered during these reactions.
Part 1: Troubleshooting Guide for Low Yield in Mono-Substitution Reactions
Low yield is one of the most frequently encountered issues when working with 2,6-dichloropyridine. The root cause can often be traced back to suboptimal reaction conditions, catalyst deactivation, or inherent substrate reactivity.
Issue 1: Poor Conversion in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine with an alcohol or amine, but I am observing low conversion to the mono-substituted product. How can I improve the yield?
Answer: The SNAr reaction on 2,6-dichloropyridine is heavily influenced by the nucleophilicity of the incoming group and the reaction conditions. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms activates the pyridine ring for nucleophilic attack, primarily at the C2 and C6 positions.[3]
Causality and Solutions:
-
Insufficient Nucleophile Reactivity: The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is crucial.[4] If your nucleophile is weak, the initial addition step will be slow.
-
Solution: For alcohol-based nucleophiles, deprotonation to the more nucleophilic alkoxide is essential. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide in situ. For amines, a strong, non-nucleophilic base can increase the effective nucleophilicity.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.
-
Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[5]
-
-
Inadequate Temperature: Due to the lower reactivity of chlorides compared to other halogens in SNAr reactions, higher temperatures are often required.[4]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be beneficial for accelerating these reactions.[6]
-
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Question: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with 2,6-dichloropyridine is giving me a low yield of the mono-substituted product. What are the likely causes and how can I troubleshoot this?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the success of these reactions with 2,6-dichloropyridine is highly dependent on the catalytic system.[1] The oxidative addition of the C-Cl bond to the palladium(0) center is often the rate-limiting step.[2]
Causality and Solutions:
-
Inappropriate Ligand Selection: The choice of ligand is critical for promoting the oxidative addition of the relatively inert C-Cl bond.
-
Solution: For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are often necessary to create a more reactive, coordinatively unsaturated palladium center.[1] For Buchwald-Hartwig aminations, specialized ligands such as BrettPhos or Xantphos have been shown to be effective for mono-amination.[7] A ligand screening is often a worthwhile investment.
-
-
Catalyst Inhibition: The product of the reaction, a substituted pyridine, can act as a ligand for the palladium catalyst, leading to catalyst inhibition and stalling the reaction.[7]
-
Solution: Using a more sterically hindered ligand can mitigate product inhibition.[7] Increasing the catalyst loading may also be necessary, though this should be a last resort due to cost.
-
-
Base and Solvent Mismatch: The choice of base and solvent system can significantly impact the reaction outcome.
Experimental Protocol: General Method for Mono-amination of 2,6-Dichloropyridine [7]
-
In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst (2 mol%), sodium tert-butoxide (NaOtBu) (1.4 equivalents), and 2,6-dichloropyridine (1.2 equivalents) to a dry reaction vessel.
-
Add anhydrous toluene.
-
Add the amine (1.0 equivalent).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I favor mono-substitution over di-substitution?
A1: Achieving mono-selectivity is a common challenge. The key is to control the stoichiometry and reaction conditions.
-
Stoichiometry: Use a slight excess of 2,6-dichloropyridine relative to the nucleophile or coupling partner (e.g., 1.2-1.5 equivalents of 2,6-dichloropyridine).[7] This ensures that the limiting reagent is consumed before significant di-substitution can occur.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting nucleophile/coupling partner is consumed. Prolonged reaction times or excessively high temperatures can promote the slower second substitution.
-
Steric Hindrance: If the incoming nucleophile or coupling partner is sterically bulky, this can disfavor the second substitution at the adjacent position due to steric hindrance.[8]
Q2: My reaction is producing a significant amount of the di-substituted product. How can I suppress this?
A2: If you are still observing significant di-substitution despite controlling stoichiometry, consider the following:
-
Lower the Reaction Temperature: This will decrease the rate of the second substitution more significantly than the first, as the mono-substituted product is generally less reactive than the starting 2,6-dichloropyridine.
-
Use a Less Active Catalyst System: For cross-coupling reactions, a less reactive catalyst may provide a larger kinetic window to isolate the mono-substituted product.
-
Change the Order of Addition: In some cases, slow addition of the nucleophile or coupling partner to the reaction mixture containing 2,6-dichloropyridine and the catalyst can help maintain a low concentration of the reactive species and favor mono-substitution.
Q3: I am observing hydrodehalogenation (loss of a chlorine atom) as a side product. What causes this and how can I prevent it?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be caused by β-hydride elimination from certain intermediates in the catalytic cycle or by reaction with trace amounts of water or other proton sources.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base: The choice of base can influence the extent of hydrodehalogenation. Experiment with different bases to find one that minimizes this side reaction.
-
Ligand Effects: The ligand can also play a role. Some ligands may promote pathways that lead to hydrodehalogenation more than others.
Q4: Why is my Sonogashira coupling of 2,6-dichloropyridine failing or giving me homocoupling of the alkyne?
A4: The Sonogashira coupling of 2,6-dichloropyridine can be challenging.
-
Catalyst Activity: A highly active catalyst system is required.
-
Homocoupling (Glaser Coupling): The copper(I) co-catalyst, while often necessary, can also promote the homocoupling of the terminal alkyne.
-
Solution: Try running the reaction under copper-free conditions, although this may require a more active palladium catalyst. If using copper, ensure that oxygen is rigorously excluded from the reaction, as it can promote Glaser coupling. Using an amine base like piperidine or triethylamine can also help suppress this side reaction.[7]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Mono-amination of 2,6-Dichloropyridine [7]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 100 | Good for mono-amination with careful stoichiometry. |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 65-80 | High activity, often allowing for lower temperatures. |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | Can be effective, but may require higher temperatures. |
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low yield.
References
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate. [Link]
- Process for preparing 2,6-dichloropyridine. (1992).
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2020). ACS Omega. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2014). ResearchGate. [Link]
-
Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2012). PMC. [Link]
-
Nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Steric effects. (n.d.). Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Selective Synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Topic: Preventing Bis-Substitution (Over-Amination) in
Core Reaction Overview
The Challenge:
The synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine involves the nucleophilic aromatic substitution (
Because 2,6-dichloropyridine is symmetric and possesses two equivalent electrophilic sites, the primary failure mode is bis-substitution , where the nucleophile displaces both chlorine atoms, forming the unwanted 2,6-diamino impurity.
Reaction Scheme:
The Mechanics of Selectivity (Why Bis-Substitution Happens)
To prevent the impurity, you must understand the electronic "switch" that occurs after the first substitution.
Electronic Deactivation (The Good News)
In ideal
-
Starting Material (2,6-DCP): The pyridine nitrogen withdraws electron density, activating the C-Cl bonds at positions 2 and 6.[1][2]
-
Mono-Product: The newly formed amine group (-NH-) is an electron donor via resonance. This pushes electron density into the pyridine ring, making the remaining C-Cl bond at position 6 less electrophilic than the starting material.
-
Implication:
(rate of first sub) should be naturally faster than (rate of second sub).
Why It Fails (The Bad News)
Despite deactivation, bis-substitution occurs if:
-
Local Concentration Hotspots: If the amine is added too quickly, local excess drives the second reaction before the mono-product can diffuse away.
-
Thermal Overdrive: High temperatures provide enough energy to overcome the higher activation barrier of the deactivated mono-product.
-
Protonation State: If the reaction is run in acidic conditions or without sufficient base, the pyridine ring protonates, becoming highly electron-deficient and accelerating the second attack.
Experimental Protocol & Troubleshooting
Standard Operating Procedure (SOP) for Mono-Selectivity
| Variable | Recommendation | Rationale |
| Stoichiometry | 3.0 - 5.0 equiv of 2,6-Dichloropyridine | Statistical forcing. Excess electrophile ensures the amine is the limiting reagent, reducing the probability of the mono-product encountering a second amine molecule. |
| Addition Mode | Inverse Addition | Slowly add the amine (dissolved in solvent) to the dichloropyridine solution. This maintains a high [Electrophile]:[Nucleophile] ratio throughout. |
| Temperature | 60°C - 80°C | Start low. The mono-substitution is kinetically favored. Only increase temp if conversion stalls. Avoid reflux (>100°C) initially. |
| Base | DIPEA (Hunig's Base) | Organic bases prevent the protonation of the amine nucleophile while neutralizing the HCl byproduct. Inorganic bases ( |
| Solvent | NMP or DMSO | Polar aprotic solvents stabilize the Meisenheimer complex intermediate, facilitating the |
Troubleshooting Guide (Q&A)
Q1: I am using 1.1 equivalents of 2,6-dichloropyridine, but I still see 15-20% bis-product. Why?
A: 1.1 equivalents is insufficient for high-fidelity mono-selectivity in this system.
-
The Fix: Increase the electrophile to 3.0 equivalents .
-
The Logic: In a 1:1 mixture, as the reaction reaches 50% conversion, the concentration of the mono-product competes significantly with the remaining starting material. By using a large excess of dichloropyridine, you ensure the amine always "sees" the starting material first. You can easily recover the unreacted 2,6-dichloropyridine (which is non-polar) during workup via column chromatography or sublimation.
Q2: The reaction is stalling at 60% conversion. Should I increase the temperature?
A: Proceed with caution.
-
Diagnosis: Stalling often indicates that the HCl byproduct has protonated your unreacted amine nucleophile (forming the non-nucleophilic ammonium salt).
-
The Fix: Do not simply crank the heat; this will activate the bis-pathway. Instead, ensure you have sufficient base (2.5 - 3.0 equiv of DIPEA). If using
, ensure effective stirring or switch to a homogeneous base. -
Alternative: Add a catalytic amount of nucleophilic catalyst like DMAP (5 mol%), but be aware this can also accelerate bis-substitution.
Q3: My product is co-eluting with the bis-impurity. How do I purify it?
A: Separation based on polarity is difficult because both are amines. Use pH-controlled extraction .
-
Acid Wash: Dissolve the crude mixture in EtOAc. Wash with weak acid (e.g., 5% citric acid or pH 4-5 buffer).
-
The Bis-product (containing three pyridine rings and two amines) is more basic and lipophilic in a complex way, but often the mono-product can be selectively extracted into the aqueous phase at a specific pH while the bis-impurity (often less soluble due to symmetry/stacking) or the very non-polar starting material stays in organics.
-
-
Reslurry: The bis-impurity is often highly crystalline due to symmetry. Try triturating the crude solid with cold ether or hexanes/EtOAc (9:1). The bis-product often remains solid, while the mono-product dissolves.
Advanced Decision Tree: Process Optimization
Use this flow to determine the correct corrective action for your specific result.
References & Grounding
-
BenchChem. Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. (Discusses electronic deactivation and stoichiometry for mono-substitution).
-
ACS Omega. Selective Mono- and Diamination of 2,6-Dibromopyridine. (Provides comparative protocols for controlling mono- vs di-substitution in di-halo pyridines).
-
MDPI Molecules. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives. (Details the impact of temperature and steric hindrance on selectivity in pyridine systems).
-
WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. (QM analysis of electronic effects in di-halo heterocycles).
Sources
recrystallization solvents for bis(pyridine)amine compounds
Technical Support Center: Recrystallization of Bis(pyridine)amine Compounds
Ticket ID: BPA-CRYST-001 Topic: Solvent Systems & Purification Protocols for Bis(pyridine)amine (BPA) Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction: The Crystallization Challenge
Welcome to the technical guide for handling Bis(pyridine)amines (often abbreviated as BPA, DPA, or dipyridylamines).
As researchers, we know that BPA derivatives are deceptively simple structures (
-
Conformational Flexibility: The central amine bridge allows the pyridine rings to rotate freely, adopting anti-anti, syn-anti, or syn-syn conformations.[1] This entropic freedom often leads to the formation of persistent oils rather than crystalline lattices.
-
Hydrogen Bonding Duality: The central
is a hydrogen bond donor, while the pyridine nitrogens are acceptors. If your solvent interferes with this self-assembly (e.g., by being too strong of a donor/acceptor itself), crystallization is inhibited.
This guide provides the standard operating procedures (SOPs) and troubleshooting logic to resolve these issues.
Module 1: Solvent Selection Matrix
User Question: Which solvent system should I screen first for my crude BPA ligand?
Technical Recommendation: Do not rely on a single solvent.[1] BPA derivatives typically require binary solvent systems (Solvent/Anti-solvent) to force lattice formation.
| Solvent System | Role | Application Context | Technical Notes |
| DCM / Hexane | Primary Choice | Initial purification of crude reaction mixtures.[1] | Gold Standard. Dissolve in minimal Dichloromethane (DCM), then slowly add Hexane until turbid. Cool to 4°C. |
| Ethanol (EtOH) | Recrystallization | Removal of oxidized impurities. | Good for highly crystalline derivatives.[1] If the compound is too soluble, add water dropwise as an anti-solvent. |
| Acetonitrile (MeCN) | Ligand & Complex | Polar derivatives or metal complexes. | Often used for vapor diffusion methods (see Module 3). |
| Toluene | High Temp | Stubborn solids.[1] | Exploits |
| Ether / Pentane | Washing | Removing "oily" films.[1] | Use cold diethyl ether to wash the surface of crude solids to remove non-polar byproducts. |
Module 2: Troubleshooting & FAQs
Q1: My product came out as a dark orange/brown oil and won't solidify. What is happening? Diagnosis: This is the "Oiling Out" phenomenon, likely caused by impurities (unreacted halopyridines) or rapid cooling trapping the molecule in a disordered state. Corrective Action:
-
Re-dissolve: Dissolve the oil in a small amount of DCM.
-
Scrub: Wash the organic layer with 10%
(aq) to remove acidic impurities, then brine. Dry over .[1] -
Solvent Switch: Evaporate the DCM and switch to Ethanol .
-
Seed: If you have any solid spec from a previous batch, add it. If not, scratch the glass surface with a spatula to provide nucleation sites.
Q2: The crystals are forming, but they are colored (yellow/brown) when they should be white. Diagnosis: BPA amines are susceptible to oxidation at the bridging nitrogen, forming colored N-oxides or radical species over time. Corrective Action:
-
Charcoal Treatment: Dissolve crude in hot ethanol, add activated charcoal, reflux for 15 mins, and filter through Celite while hot.
-
Acid Wash: If the impurity is a precursor amine (e.g., aminopyridine), wash the DCM solution with dilute acid (pH ~5-6). The impurity is often more basic and will partition into the water.
Q3: I am trying to crystallize a Metal-BPA complex, not the ligand. Same rules? Diagnosis: No. Metal complexes are charged or highly polar.[1] Corrective Action: Switch to Vapor Diffusion .
-
Dissolve complex in Acetonitrile or Methanol .[1]
-
Diffuse Diethyl Ether into the solution (see Protocol B below).
Module 3: Decision Logic & Workflows
Workflow 1: Solvent Selection Logic
This decision tree guides you through the initial solvent screening process based on the physical state of your crude material.
Figure 1: Decision tree for selecting the appropriate purification path based on the crude material's physical state.
Workflow 2: The "Oiling Out" Rescue Protocol
When standard cooling fails and results in phase separation (oil) rather than crystallization.
Figure 2: Step-by-step rescue protocol for compounds that separate as oils.
Module 4: Detailed Experimental Protocols
Protocol A: Standard Binary Recrystallization (DCM/Hexane)
Best for: General purification of BPA ligands (e.g., 2,2'-dipyridylamine).
-
Preparation: Place 500 mg of crude BPA in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Dichloromethane (DCM) dropwise while swirling. Use the minimum amount necessary to fully dissolve the solid at room temperature. (Approx. 2-5 mL).[1]
-
Anti-Solvent Addition: Add Hexane (or n-Pentane) dropwise to the stirring solution.[1]
-
Visual Cue: Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of DCM to make the solution clear again.[1]
-
Crystallization: Cover the flask with parafilm (poke 1 small hole) and place it in the fridge (4°C) overnight.
-
Why? Slow evaporation of DCM (lower boiling point) concentrates the solution while increasing the ratio of Hexane (higher boiling point), gently forcing the lattice to form.
-
Protocol B: Vapor Diffusion
Best for: Metal complexes or highly soluble organic salts.[1]
-
Inner Vessel: Dissolve 50 mg of the compound in 2 mL of Acetonitrile in a small vial (4 mL capacity). Cap loosely or leave open.[1]
-
Outer Vessel: Place the small vial inside a larger jar (20 mL capacity) containing 5 mL of Diethyl Ether .
-
Equilibrium: Cap the large jar tightly.
-
Mechanism: Ether vapor (volatile) will diffuse into the Acetonitrile solution. Since BPA compounds are insoluble in Ether, the slow increase in Ether concentration in the inner vial will grow X-ray quality crystals over 2-5 days.[1]
References
-
BenchChem Technical Support. (2025).[1][2] 2,2'-Dipyridylamine Derivatives: A Technical Guide to Synthesis, Properties, and Applications. BenchChem. Link
-
ACS Publications. (2024).[1] Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. Chemical Reviews. Link
-
Sigma-Aldrich. (2024).[1] Product Specification: Bis(2-pyridylmethyl)amine. Merck KGaA. Link
-
IUCr. (2005).[1][3] Bis(2-pyridylmethyl)amine–borane: Crystal Structure and Stacking Interactions. Acta Crystallographica Section E. Link
-
National Institutes of Health (NIH). (2014). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC. Link
Sources
Validation & Comparative
A Comparative Guide for the Synthesis of 2-Aminopyridines: SNAr vs. Buchwald-Hartwig Amination
For Immediate Publication
[Shanghai, CN – February 14, 2026] – The synthesis of 2-aminopyridines, a critical pharmacophore in numerous clinically significant molecules, presents a frequent challenge for medicinal and process chemists. The selection of an appropriate synthetic methodology is paramount for achieving optimal yields, purity, and scalability. This guide provides an in-depth, objective comparison of two prominent methods for the formation of the C-N bond at the 2-position of the pyridine ring: Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination.
This analysis, tailored for researchers, scientists, and drug development professionals, moves beyond a cursory overview to delve into the mechanistic underpinnings, substrate scope, and practical considerations of each transformation. By understanding the causality behind experimental choices, chemists can make more informed decisions to accelerate their research and development programs.
Mechanistic Foundations: A Tale of Two Pathways
The choice between SNAr and Buchwald-Hartwig amination is fundamentally a choice between two distinct mechanistic pathways. This dictates the reaction requirements, substrate compatibility, and potential side reactions.
The SNAr Pathway: An Addition-Elimination Cascade
The SNAr reaction is a two-step process initiated by the attack of a nucleophilic amine on the electron-deficient pyridine ring, typically at the C2 or C4 position.[1] This forms a negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is temporarily disrupted in this rate-determining step.[2] The subsequent rapid expulsion of a leaving group, usually a halide, restores the aromaticity and yields the 2-aminopyridine product.[2]
Crucially, the success of the SNAr reaction hinges on the electronic nature of the pyridine ring. The inherent electron-deficient character of pyridine makes it more susceptible to nucleophilic attack than benzene.[3][4] This reactivity can be further enhanced by the presence of electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group, which help to stabilize the Meisenheimer intermediate.[5][6][7]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
The Buchwald-Hartwig Catalytic Cycle: A Palladium-Mediated Dance
In contrast, the Buchwald-Hartwig amination is a transition-metal-catalyzed cross-coupling reaction.[8] The generally accepted mechanism involves a catalytic cycle centered on a palladium complex.[9] The cycle commences with the oxidative addition of the 2-halopyridine to a Pd(0) species, forming a Pd(II) complex.[10][11][12] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9][11][12]
The power of the Buchwald-Hartwig reaction lies in its ability to couple a vast array of amines with aryl halides under relatively mild conditions.[8] The specific choice of palladium precursor, phosphine ligand, and base is critical for achieving high catalytic turnover and accommodating a wide range of functional groups.[13][14]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Head-to-Head Comparison: Key Performance Metrics
The decision to employ SNAr or Buchwald-Hartwig amination should be guided by a careful consideration of several key factors.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Typically uncatalyzed. | Requires a palladium catalyst and a specialized ligand.[15] |
| Substrate Scope | Generally requires an activated pyridine ring (e.g., with EWGs).[5] 2-Fluoropyridines are more reactive than 2-chloropyridines.[5][16] | Broad scope, tolerant of a wide range of amines and functional groups, including electron-rich and electron-neutral pyridines.[8][14] |
| Reaction Conditions | Often requires elevated temperatures and/or strong bases.[17] | Generally milder conditions, with many reactions proceeding at or below 100°C.[18] |
| Functional Group Tolerance | Can be limited. Strong bases may not be compatible with sensitive functional groups like esters and nitro groups.[14] | Excellent functional group tolerance, though some groups like azo compounds can poison the catalyst.[14] |
| Cost & Complexity | Lower cost and simpler experimental setup.[15] | Higher cost due to the palladium catalyst and ligands; can be more complex to set up and requires an inert atmosphere.[15][18] |
| Regioselectivity | Highly predictable, favoring positions 2 and 4.[1] | Generally high, but can be influenced by the choice of ligand and substrate.[19] |
Experimental Insights and Protocol Considerations
When to Choose SNAr: The "Activated" Advantage
The SNAr approach is most effective when the 2-halopyridine substrate is sufficiently activated towards nucleophilic attack. For instance, the presence of a nitro group at the 5-position significantly enhances the reactivity of 2-chloropyridine, allowing for facile amination with a variety of amines.[5]
Typical SNAr Protocol for an Activated Substrate:
A study by Moody and coworkers demonstrated the effective amination of 2-chloro-5-nitropyridine.[5]
-
Reactants: 2-Chloro-5-nitropyridine (1 equiv.), Amine (1 equiv.), Potassium Fluoride (2 equiv.).
-
Solvent: Water.
-
Conditions: The mixture is heated to 100 °C for 17 hours.
-
Workup: Upon cooling, the reaction is quenched with aqueous potassium carbonate and extracted with an organic solvent.
-
Outcome: This "green" protocol affords good to excellent yields for a range of amines, showcasing the utility of SNAr for activated systems.[5]
However, for unactivated substrates like 2-chloropyridine, SNAr reactions are generally unsatisfactory under these conditions, often resulting in low yields.[5][16] While more forcing conditions, such as high temperatures in a flow reactor, can drive the reaction to completion, these are not always practical or compatible with sensitive substrates.[20]
When to Choose Buchwald-Hartwig: The Power of Catalysis
The Buchwald-Hartwig amination excels where SNAr falters, particularly with unactivated or electron-rich 2-halopyridines.[21] The development of increasingly sophisticated and sterically hindered phosphine ligands has dramatically expanded the scope of this reaction.[8]
Representative Buchwald-Hartwig Protocol:
A typical procedure for the amination of a 2-bromopyridine derivative is as follows[18][22]:
-
Reactants: 2-Bromopyridine (1 equiv.), Amine (1.0-1.5 equiv.), Sodium tert-butoxide (or another suitable base like Cs₂CO₃) (1.2-2.0 equiv.).
-
Catalyst System: A palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) (typically 1-5 mol%) and a phosphine ligand like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a more advanced biarylphosphine ligand (e.g., RuPhos, BrettPhos) (typically 1.2-2x the palladium loading).[13][18]
-
Solvent: Anhydrous, deoxygenated toluene or dioxane.
-
Conditions: The reaction mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours.[18][22]
-
Workup: The reaction is cooled, diluted with an organic solvent, and washed to remove the base and inorganic salts. The product is then purified, usually by column chromatography.
The choice of ligand is critical. For instance, bidentate phosphine ligands like BINAP and DPPF were early breakthroughs that allowed for the efficient coupling of primary amines.[8] More recently, bulky monophosphine ligands have proven to be remarkably effective, enabling the use of less reactive aryl chlorides and a wider variety of amine coupling partners under milder conditions.[8]
Conclusion and Future Outlook
Both SNAr and Buchwald-Hartwig amination are powerful and indispensable tools for the synthesis of 2-aminopyridines. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific electronic properties of the pyridine substrate, the nature of the amine nucleophile, and considerations of cost, scale, and functional group compatibility.
-
SNAr remains a highly attractive option for electronically activated 2-halopyridines due to its simplicity, low cost, and often environmentally benign conditions.
-
Buchwald-Hartwig amination offers unparalleled scope and versatility, providing a reliable route to 2-aminopyridines from a wide range of precursors, particularly those that are unreactive under SNAr conditions.
The continued development of new catalysts and reaction conditions for both methodologies promises to further enhance their utility and expand the synthetic chemist's toolkit for accessing this vital class of molecules. Researchers are encouraged to carefully evaluate the specific demands of their synthetic target to select the most efficient and robust pathway.
References
-
Wikipedia. Buchwald–Hartwig amination . [Link]
-
Moody, C. J., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]
-
Journal of Organic Chemistry. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . PubMed. [Link]
-
ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines . [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . [Link]
-
ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor . [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling . [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link]
-
ResearchGate. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][18][21]thiadiazole Series . [Link]
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems . [Link]
-
American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples . [Link]
-
SlidePlayer. Nucleophilic Aromatic Substitution . [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . [Link]
-
ResearchGate. Amination of 2-halopyridines . [Link]
-
GalChimia. Easy Access to 2-Aminopyridines . [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities . [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr . Organic Chemistry II. [Link]
-
Wikipedia. Nucleophilic aromatic substitution . [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination . [Link]
-
Semantic Scholar. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][5][18][21]thiadiazole Series . [Link]
-
Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles . PubMed. [Link]
-
ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions . [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . [Link]
-
Reddit. [Named Reaction #2] Buchwald-Hartwig Amination . [Link]
-
PMC. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . [Link]
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A Comparative Guide to the Spectroscopic Characterization of N-(pyridin-3-ylmethyl)pyridin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, N-(pyridin-3-ylmethyl)pyridin-2-amine and its analogs represent a scaffold of significant interest. Their structural motif, featuring two pyridine rings linked by a methylene bridge and an amine, offers a versatile platform for designing molecules with diverse biological activities, including potential applications as anticancer and antimicrobial agents.[1][2] The precise elucidation of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the quality and purity of synthesized compounds. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques employed for the characterization of this important class of molecules.
The Logic of Spectroscopic Elucidation
The structural characterization of N-(pyridin-3-ylmethyl)pyridin-2-amine analogs relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The causality behind our experimental choices is rooted in the fundamental principles of how molecules interact with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(pyridin-3-ylmethyl)pyridin-2-amine analogs, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring atoms.
Expected Chemical Shifts and Multiplicities:
-
Pyridine Protons: The protons on the pyridine rings typically resonate in the aromatic region (δ 7.0-8.7 ppm).[3] Their specific chemical shifts and coupling patterns are highly sensitive to the position of substituents on the rings. The protons ortho to the nitrogen atom are generally the most deshielded and appear at the downfield end of this region.
-
Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge typically appear as a singlet around δ 4.3-4.5 ppm. The absence of coupling indicates no adjacent protons.
-
Amine Proton (-NH-): The chemical shift of the amine proton can vary significantly (δ 4.0-6.0 ppm) and is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. Addition of D₂O will cause this signal to disappear, a useful diagnostic test.[4]
Comparative Analysis of Analogs:
Substituents on either pyridine ring will induce predictable changes in the ¹H NMR spectrum. Electron-donating groups (e.g., -CH₃, -OCH₃) will shield nearby protons, causing their signals to shift upfield. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will deshield protons, resulting in a downfield shift.
| Compound | Pyridin-2-yl Protons (δ ppm) | Pyridin-3-yl Protons (δ ppm) | -CH₂- (δ ppm) | -NH- (δ ppm) |
| N-(pyridin-3-ylmethyl)pyridin-2-amine | ~8.1 (d), 7.5 (t), 6.6 (d), 6.5 (t) | ~8.5 (s), 8.4 (d), 7.6 (d), 7.2 (dd) | ~4.4 (s) | ~5.0 (br s) |
| 5-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | ~8.1 (s), 7.5 (d), 6.5 (d) | ~8.5 (s), 8.4 (d), 7.6 (d), 7.2 (dd) | ~4.4 (s) | ~5.2 (br s) |
| N-((5-bromopyridin-3-yl)methyl)pyridin-2-amine | ~8.1 (d), 7.5 (t), 6.6 (d), 6.5 (t) | ~8.6 (s), 8.5 (s), 7.8 (s) | ~4.3 (s) | ~5.1 (br s) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
D₂O Exchange: To confirm the -NH peak, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The -NH peak should disappear or significantly diminish.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of chemically non-equivalent carbon atoms and their electronic environment.
Expected Chemical Shifts:
-
Pyridine Carbons: The carbon atoms of the pyridine rings resonate in the aromatic region (δ 110-160 ppm). Carbons directly attached to the nitrogen atom are the most deshielded.
-
Methylene Bridge Carbon (-CH₂-): This carbon typically appears in the range of δ 45-55 ppm.
-
Substituent Carbons: The chemical shifts of carbons in substituent groups will vary depending on their nature.
Comparative Analysis of Analogs:
Similar to ¹H NMR, the chemical shifts of the pyridine carbons are sensitive to the electronic effects of substituents.
| Compound | Pyridin-2-yl Carbons (δ ppm) | Pyridin-3-yl Carbons (δ ppm) | -CH₂- (δ ppm) |
| N-(pyridin-3-ylmethyl)pyridin-2-amine | ~158, 148, 137, 113, 108 | ~149, 148, 135, 134, 123 | ~49 |
| 5-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | ~157, 147, 137, 114, 110 | ~149, 148, 135, 134, 123 | ~49 |
| N-((5-bromopyridin-3-yl)methyl)pyridin-2-amine | ~158, 148, 137, 113, 108 | ~150, 149, 137, 121, 136 | ~48 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard 1D proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak.
Vibrational Spectroscopy: Fingerprinting Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Key Vibrational Modes:
-
N-H Stretch: A characteristic sharp to medium intensity band appears in the region of 3300-3500 cm⁻¹ for the secondary amine.[5]
-
C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methylene C-H stretches appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds in the pyridine rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration of the amine is typically found in the 1250-1335 cm⁻¹ range for aromatic amines.[5]
Comparative Analysis of Analogs:
The positions of these bands are generally less sensitive to substitution than NMR chemical shifts, but changes in intensity and slight shifts can be observed. For example, the introduction of a bulky substituent may cause minor shifts in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (sharp, medium) |
| Aromatic C-H Stretch | 3000 - 3100 (multiple weak bands) |
| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 (medium) |
| C=N and C=C Stretch (pyridine) | 1400 - 1600 (multiple bands) |
| C-N Stretch (aromatic amine) | 1250 - 1335 (strong) |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Transfer the mixture to a pellet die.
-
-
Pellet Formation: Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For N-(pyridin-3-ylmethyl)pyridin-2-amine analogs, the absorption bands are primarily due to π→π* and n→π* transitions within the pyridine rings.
Expected Absorption Maxima (λ_max):
-
π→π* Transitions: These are typically high-energy transitions and result in strong absorption bands in the 200-280 nm range.[7]
-
n→π* Transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms and result in weaker absorption bands at longer wavelengths, often appearing as a shoulder on the more intense π→π* bands.[7]
Comparative Analysis of Analogs:
The position and intensity of the absorption maxima are influenced by substituents on the pyridine rings. Auxochromic groups (e.g., -NH₂, -OH) can cause a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect). Conversely, the solvent polarity can also affect the absorption spectra.
| Compound | λ_max (nm) (π→π) | λ_max (nm) (n→π) | Solvent |
| N-(pyridin-3-ylmethyl)pyridin-2-amine | ~240, 275 | ~310 (shoulder) | Methanol |
| 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine | ~255, 350 | - | Methanol |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analog in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing only the solvent.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, typically yielding the protonated molecular ion [M+H]⁺.[8]
Expected Molecular Ions and Fragmentation:
-
Molecular Ion Peak ([M+H]⁺): The most prominent peak in the ESI-MS spectrum will correspond to the protonated molecule, allowing for the confirmation of the molecular weight.
-
Fragmentation: While ESI is a soft ionization method, some fragmentation can be induced. Common fragmentation pathways for N-(pyridin-3-ylmethyl)pyridin-2-amine analogs include cleavage of the C-N bond of the methylene bridge, leading to the formation of pyridin-2-amine and pyridin-3-ylmethyl fragments. The fragmentation pattern can be diagnostic for the position of substituents.
Comparative Analysis of Analogs:
The m/z of the molecular ion will increase with the mass of the substituents. The fragmentation pattern will also be influenced by the nature and position of the substituents. For example, a substituent on the pyridin-3-yl ring will be observed in the corresponding fragment ion.
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N-(pyridin-3-ylmethyl)pyridin-2-amine | C₁₁H₁₁N₃ | 186.1026 | 94 (pyridin-2-amine), 92 (pyridin-3-ylmethyl) |
| 5-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | C₁₁H₁₀ClN₃ | 220.0636 | 128 (5-chloropyridin-2-amine), 92 (pyridin-3-ylmethyl) |
| N-((5-bromopyridin-3-yl)methyl)pyridin-2-amine | C₁₁H₁₀BrN₃ | 264.0131 | 94 (pyridin-2-amine), 171/173 (5-bromopyridin-3-ylmethyl) |
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analog (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.
-
Tandem MS (MS/MS): To obtain fragmentation information, perform a tandem MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate spectroscopic characterization of N-(pyridin-3-ylmethyl)pyridin-2-amine analogs.
Caption: A typical workflow for the synthesis and spectroscopic characterization of N-(pyridin-3-ylmethyl)pyridin-2-amine analogs.
Conclusion
The comprehensive spectroscopic characterization of N-(pyridin-3-ylmethyl)pyridin-2-amine analogs is a multi-faceted process that requires the intelligent application of several analytical techniques. By systematically acquiring and interpreting data from NMR, FT-IR, UV-Vis, and mass spectrometry, researchers can confidently determine the structure and purity of these valuable compounds. This guide provides a foundational framework for these analyses, enabling scientists in drug discovery and development to accelerate their research and ensure the integrity of their findings. The principles and comparative data presented herein should serve as a valuable resource for anyone working with this important class of heterocyclic compounds.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
